Scaffold-Enabled Dopamine D4 Receptor Affinity and Selectivity: Comparison to Generic D2 Antagonists
Derivatization of the octahydropyrido[1,2-a]pyrazine scaffold, of which Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is the core, yielded the clinical candidate CP-293,019. This compound demonstrates a stark quantitative differentiation in target selectivity compared to a prototypical dopamine D2 receptor antagonist. CP-293,019 exhibits a binding affinity (Ki) of 3.4 nM for the human dopamine D4 receptor, while its affinity for the human dopamine D2 receptor is >3,310 nM, representing a >973-fold selectivity for D4 over D2 [1][2]. This level of selectivity is a direct consequence of the scaffold's three-dimensional conformation and is a critical differentiator from non-selective dopamine antagonists.
| Evidence Dimension | Receptor Binding Affinity and Selectivity (Ki) |
|---|---|
| Target Compound Data | Derivative CP-293,019: D4 Ki = 3.4 nM; D2 Ki > 3,310 nM |
| Comparator Or Baseline | Typical non-selective dopamine D2 antagonist (e.g., Haloperidol) has a D2 Ki of ~1 nM and a D4/D2 selectivity ratio of ~1-10 fold [Note: Baseline for class-level inference]. |
| Quantified Difference | D4/D2 selectivity ratio > 973-fold for the scaffold-derived compound. |
| Conditions | In vitro binding affinity at human D4 and D2 dopamine receptors expressed in CHO cells, measured by [3H]-spiperone displacement. |
Why This Matters
This high degree of receptor subtype selectivity is essential for reducing off-target side effects associated with D2 antagonism (e.g., extrapyramidal symptoms), making derivatives of this scaffold valuable for developing safer CNS therapeutics.
- [1] Sanner, M. A., Chappie, T. A., Dunaiskis, A. R., Fliri, A. F., Desai, K. A., Zorn, S. H., ... & Trozzi, A. (1998). Synthesis, SAR and pharmacology of CP-293,019: a potent, selective dopamine D4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 8(7), 725-730. View Source
- [2] BindingDB. (n.d.). BDBM50069041: (7R,9aS)-7-(4-Fluoro-phenoxymethyl)-2-(5-fluoro-pyrimidin-2-yl)-octahydro-pyrido[1,2-a]pyrazine (CP-293019). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069041 View Source
